Cas no 57238-83-2 (1-(4-methylbenzoyl)piperazine hydrochloride)
1-(4-Methylbenzoyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-methylbenzoyl group, in its hydrochloride salt form. This derivative is valued for its role as a versatile intermediate in pharmaceutical and chemical synthesis, particularly in the development of bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its well-defined structure and high purity make it suitable for research applications, including medicinal chemistry and drug discovery. The compound’s reactivity allows for further functionalization, enabling the exploration of structure-activity relationships. It is commonly utilized in controlled environments under standard laboratory safety protocols.
57238-83-2 structure
Product Name:1-(4-methylbenzoyl)piperazine hydrochloride
CAS No:57238-83-2
MF:C12H17ClN2O
MW:240.729182004929
CID:1602953
PubChem ID:2760449
Update Time:2025-10-29
1-(4-methylbenzoyl)piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (4-Methylphenyl)(1-piperazinyl)methanone hydrochloride (1:1)
- PIPERAZIN-1-YL-P-TOLYL-METHANONE HYDROCHLORIDE
- 1-(4-methylbenzoyl)piperazine hydrochloride
- 57238-83-2
- Piperazin-1-yl(p-tolyl)methanone hydrochloride
- Z415678302
- SB74984
- DB-387925
- CS-0248431
- EN300-39863
- MFCD08444059
- AKOS024254600
- (4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
-
- MDL: MFCD08444059
- Inchi: 1S/C12H16N2O.ClH/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
- InChI Key: IATKFUZEWGYDMP-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC(C)=CC=1)N1CCNCC1
Computed Properties
- Exact Mass: 240.1029409g/mol
- Monoisotopic Mass: 240.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
1-(4-methylbenzoyl)piperazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019612-250mg |
Piperazin-1-yl-p-tolyl-methanone hydrochloride |
57238-83-2 | 250mg |
£10.00 | 2022-03-01 | ||
| Fluorochem | 019612-1g |
Piperazin-1-yl-p-tolyl-methanone hydrochloride |
57238-83-2 | 1g |
£20.00 | 2022-03-01 | ||
| TRC | B489320-100mg |
1-(4-Methylbenzoyl)piperazine Hydrochloride |
57238-83-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489320-500mg |
1-(4-Methylbenzoyl)piperazine Hydrochloride |
57238-83-2 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B489320-1g |
1-(4-Methylbenzoyl)piperazine Hydrochloride |
57238-83-2 | 1g |
$ 115.00 | 2022-06-07 | ||
| Enamine | EN300-39863-0.05g |
1-(4-methylbenzoyl)piperazine hydrochloride |
57238-83-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-39863-0.1g |
1-(4-methylbenzoyl)piperazine hydrochloride |
57238-83-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-39863-0.25g |
1-(4-methylbenzoyl)piperazine hydrochloride |
57238-83-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-39863-0.5g |
1-(4-methylbenzoyl)piperazine hydrochloride |
57238-83-2 | 95.0% | 0.5g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-39863-1.0g |
1-(4-methylbenzoyl)piperazine hydrochloride |
57238-83-2 | 95.0% | 1.0g |
$25.0 | 2025-03-21 |
1-(4-methylbenzoyl)piperazine hydrochloride Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
57238-83-2 (1-(4-methylbenzoyl)piperazine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk